3-Hydroxybenzylphosphonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

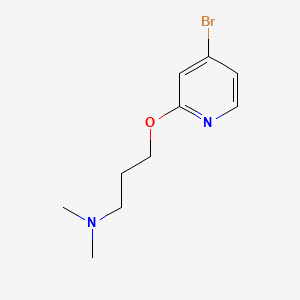

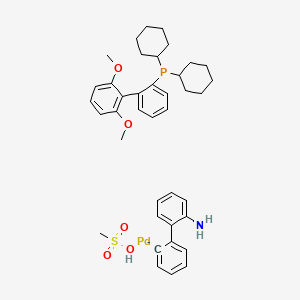

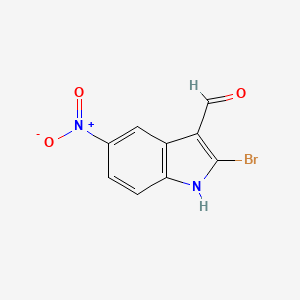

3-Hydroxybenzylphosphonic acid is a chemical compound with the molecular formula C7H9O4P . It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .

Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzylphosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The trimorphism of similar compounds like 3-hydroxybenzoic acid has been studied, revealing that they can exist in more than two polymorphs .Chemical Reactions Analysis

While specific chemical reactions involving 3-Hydroxybenzylphosphonic acid are not detailed in the retrieved papers, phosphonic acid functional groups are known for their structural analogy with the phosphate moiety or their coordination or supramolecular properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxybenzylphosphonic acid include its molecular weight, density, melting point, boiling point, and structure . These properties can be observed or measured without changing the identity of the substance .科学研究应用

Mono and dinuclear group 12 phosphonates derived from a sterically encumbered phosphonic acid showed the synthesis of metal phosphonates using 3,5-di-tert-butyl-2-hydroxybenzylphosphonic acid. These compounds have potential applications in the field of coordination chemistry and material science (Howlader, Walawalkar, & Murugavel, 2013).

The study on the acidic hydrolysis of α-hydroxybenzylphosphonates revealed insights into the kinetics and reactivity of differently substituted phosphonates, which is crucial for understanding their chemical behavior and potential applications in various fields (Harsági et al., 2020).

Phosphonic acid, including hydroxybenzylphosphonic acid derivatives, has applications in bioactive properties (drugs, pro-drugs), bone targeting, design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as phosphoantigen (Sevrain et al., 2017).

Hydroxybenzylphosphonic acid derivatives have been synthesized and studied for their aqueous coordination chemistry with various metal ions, indicating potential applications in pharmaceuticals (Hamada & Harris, 2010).

The synthesis of α-fluorobenzylphosphonate esters from α-hydroxybenzylphosphonate esters highlights the potential of these compounds in organic synthesis and pharmaceutical applications (Blackburn & Kent, 1981).

Polyhydroxylated dibenzyl ω-(1H-1,2,3-triazol-1-yl)alkylphosphonates, derived from α-hydroxybenzylphosphonates, showed potential antiviral and cytostatic activities, indicating their relevance in medicinal chemistry (Głowacka et al., 2014).

The cleavage of α-aminobenzylphosphonic acids in basic mediums and the resulting products have implications in chemical synthesis and pharmaceutical applications (Boduszek & Halama, 1998).

安全和危害

未来方向

属性

IUPAC Name |

(3-hydroxyphenyl)methylphosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O4P/c8-7-3-1-2-6(4-7)5-12(9,10)11/h1-4,8H,5H2,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQZHOMUJKLUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxybenzylphosphonic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B581014.png)

![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)

![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)